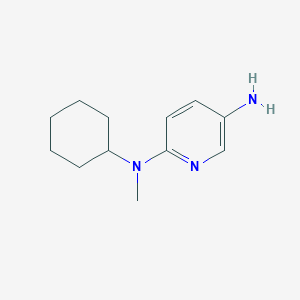

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine

Description

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine is a substituted pyridinediamine derivative characterized by a pyridine ring substituted with two amine groups at the 2- and 5-positions. The nitrogen at the 2-position is further modified with a cyclohexyl and a methyl group. While direct literature on this compound is sparse, its analogs and structural derivatives are well-documented in chemical databases and regulatory reports .

Properties

IUPAC Name |

2-N-cyclohexyl-2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYSXZBRDRIRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with cyclohexyl isocyanate and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-Cyclohexyl-N2-methyl-2,5-pyridinecarboxylic acid, while reduction may produce this compound derivatives .

Scientific Research Applications

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine with structurally related pyridinediamine derivatives, focusing on substituent effects, applications, and safety profiles.

Structural Analogs and Functional Differences

Physicochemical and Reactivity Comparison

- Lipophilicity : Cyclohexyl and isopropyl substituents enhance lipophilicity compared to methyl or ethyl groups, making the compound more suitable for lipid-rich environments (e.g., cell membranes) .

- Solubility : Methoxy-substituted derivatives (e.g., 2,6-Dimethoxy-3,5-pyridinediamine HCl) exhibit higher aqueous solubility due to polar functional groups, whereas cyclohexyl/methyl variants favor organic solvents .

Application-Specific Performance

- Cosmetics : 2,6-Dimethoxy-3,5-pyridinediamine HCl is utilized in hair dyes for its oxidative coupling properties but faces regulatory scrutiny due to skin absorption concerns .

- Pharmaceuticals : N2,N2-Diethyl-2,5-pyridinediamine serves as a precursor in kinase inhibitor synthesis, leveraging its balanced reactivity and solubility .

- Agrochemicals : Bulkier substituents like cyclohexyl may enhance binding affinity in pesticidal targets, though this remains speculative without direct data .

Biological Activity

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine (C12H19N3) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a unique structure characterized by a cyclohexyl group and a methyl group attached to a pyridine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various biological effects.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or antimicrobial applications.

- Binding Affinity : Studies suggest that the compound can bind to certain receptors, altering their activity and potentially impacting cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses moderate cytotoxic activity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through pathways that may include inhibition of tubulin polymerization, similar to established anticancer agents .

Case Studies and Experimental Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds such as N2-Cyclohexyl-2,5-pyridinediamine. The presence of both cyclohexyl and methyl groups in this compound confers distinct chemical properties that enhance its reactivity and biological interactions compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.